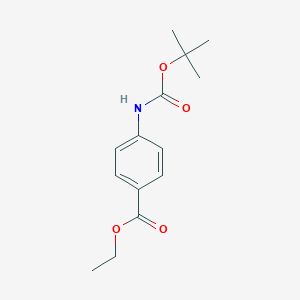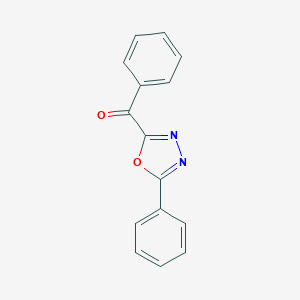
2-Benzoyl-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. BPO is known for its unique chemical and physical properties, which make it an ideal candidate for a variety of research applications.
Mechanism Of Action
The mechanism of action of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical And Physiological Effects
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has several advantages as a research molecule. It is relatively easy to synthesize and is readily available. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is also stable and has a long shelf life, making it an ideal candidate for long-term experiments. However, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. Another potential area of research is the development of new cancer therapies based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in these and other areas of scientific research.
Conclusion:
In conclusion, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is a versatile molecule that has a wide range of applications in various fields of scientific research. It is relatively easy to synthesize and has several advantageous properties that make it an ideal candidate for a variety of research applications. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in various fields of scientific research.
Synthesis Methods
2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of benzoyl hydrazine with phenylacetic acid in the presence of phosphorous oxychloride. Another method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of sodium hydroxide. The synthesis of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is relatively simple and can be achieved using readily available starting materials.
Scientific Research Applications
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to possess significant antimicrobial and antitumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent.
properties
CAS RN |
19836-23-8 |
|---|---|
Product Name |
2-Benzoyl-5-phenyl-1,3,4-oxadiazole |
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
BQDNZODZBRVPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



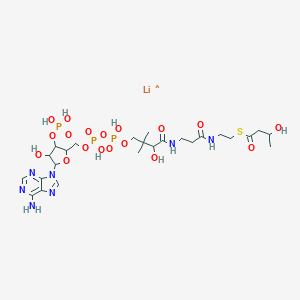


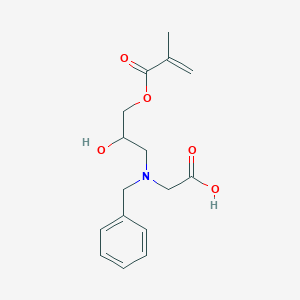
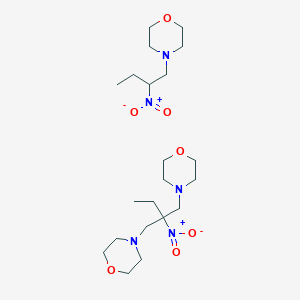
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
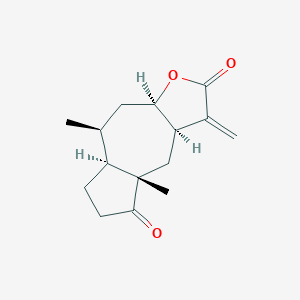
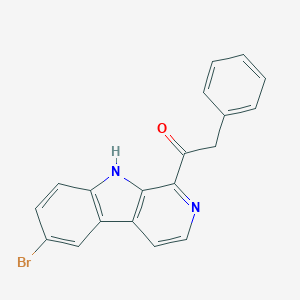
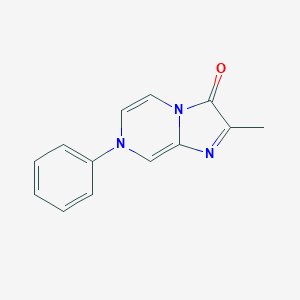

![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
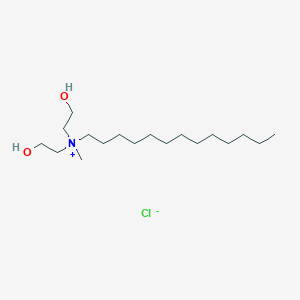
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
